An In-depth Technical Guide to the Synthesis of Tricyclohexyltin Hydride from Tricyclohexyltin Chloride
An In-depth Technical Guide to the Synthesis of Tricyclohexyltin Hydride from Tricyclohexyltin Chloride
Abstract: This technical guide provides a comprehensive overview of the synthesis of tricyclohexyltin hydride from its precursor, tricyclohexyltin chloride. The primary method detailed is the reduction of the tin-chloride bond using common hydride-donating reagents. This document outlines the core chemical principles, presents key quantitative data in a structured format, provides a detailed experimental protocol, and includes visual diagrams of the reaction mechanism and experimental workflow to ensure clarity and reproducibility for researchers in the field.
Introduction
Organotin hydrides, and specifically tricyclohexyltin hydride, are valuable reagents in organic synthesis, primarily known for their utility in radical reactions. The conversion of organotin halides to their corresponding hydrides is a fundamental and widely practiced transformation. The most common and effective method for this conversion is the reduction of the organotin halide using a suitable hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).[1] This process involves the nucleophilic substitution of the halide on the tin atom with a hydride ion. Careful control of reaction conditions is essential to ensure high yields and purity, as organotin hydrides can be sensitive to air and moisture.[2]
Reaction Overview and Key Reagents
The synthesis of tricyclohexyltin hydride from tricyclohexyltin chloride is a direct reduction reaction. The general transformation is depicted below:
(C₆H₁₁)₃SnCl + [H⁻] → (C₆H₁₁)₃SnH + Cl⁻
The success of this synthesis hinges on the choice of the hydride source ([H⁻]). Several reagents are capable of effecting this transformation, each with distinct advantages in terms of reactivity, selectivity, and handling requirements.
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Lithium Aluminum Hydride (LiAlH₄): A powerful and common reducing agent for this purpose.[3] Its high reactivity ensures a complete and relatively fast conversion. However, it reacts violently with water and requires strictly anhydrous and inert conditions.[1][4]
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Sodium Borohydride (NaBH₄): A milder and safer reducing agent than LiAlH₄. It is often used in protic solvents like ethanol (B145695) or even in biphasic systems with water.[5][6] While safer, it may require longer reaction times or elevated temperatures for less reactive substrates.
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Diisobutylaluminium Hydride (DIBAL-H): An electrophilic reducing agent, typically used for the selective reduction of esters or nitriles to aldehydes at low temperatures.[2][7] While it can reduce halides, LiAlH₄ is more commonly employed for this specific transformation due to its potency.
For the purposes of this guide, the protocol will focus on the use of Lithium Aluminum Hydride, as it is a highly effective and well-documented reagent for the reduction of organotin halides.[1]
Quantitative Data Presentation
Summarized below are the key physical, chemical, and spectroscopic properties of the starting material and the final product.
Table 1: Physicochemical and Spectroscopic Properties of Tricyclohexyltin Chloride
| Property | Value | Reference |
|---|---|---|
| CAS Number | 3091-32-5 | |
| Molecular Formula | (C₆H₁₁)₃SnCl | |
| Molecular Weight | 403.62 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 125-129 °C | [8] |
| Assay | ≥95% | |
Table 2: Physicochemical and Spectroscopic Properties of Tricyclohexyltin Hydride
| Property | Value | Reference |
|---|---|---|
| CAS Number | 6056-50-4 | [5][9] |
| Molecular Formula | C₁₈H₃₄Sn | [5][9] |
| Molecular Weight | 369.17 g/mol | [5][9] |
| Appearance | Colorless oil | [5] |
| Boiling Point | 129°C / 0.05 mmHg | [9] |
| ¹H NMR (CDCl₃) | δ: 5.29 (s, 1H, Sn-H); 2.82-1.39 (bs, 33H, Cy-H) | [5] |
| ¹³C NMR (CDCl₃) | δ: 31.56; 27.57; 25.62; 24.37 | [5] |
| ¹¹⁹Sn NMR (CDCl₃) | δ: -92.8 ppm |[5] |
Detailed Experimental Protocol
This protocol details the synthesis of tricyclohexyltin hydride via the reduction of tricyclohexyltin chloride using lithium aluminum hydride.
Safety Precautions:
-
Lithium aluminum hydride is highly reactive and pyrophoric upon contact with water. All manipulations must be carried out under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Organotin compounds are toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.
-
The quenching of LiAlH₄ is highly exothermic and releases hydrogen gas. Perform this step slowly and with adequate cooling.
Materials:
-
Tricyclohexyltin chloride ((C₆H₁₁)₃SnCl)
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether (Et₂O)
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Distilled water
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
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Three-necked round-bottom flask, flame-dried
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Dropping funnel, flame-dried
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Reflux condenser with a gas inlet/outlet for inert atmosphere
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Magnetic stirrer and stir bar
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Ice-water bath
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Standard glassware for workup and filtration
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Vacuum distillation apparatus
Procedure:
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Apparatus Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, dropping funnel, and condenser. Ensure the system is under a positive pressure of dry nitrogen or argon.
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Reaction Setup: In the reaction flask, add tricyclohexyltin chloride (1.0 eq) and dissolve it in anhydrous diethyl ether (approx. 3-5 mL per gram of chloride). Cool the resulting solution to 0 °C using an ice-water bath.
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Reagent Preparation: In a separate dry flask, carefully prepare a suspension of lithium aluminum hydride (1.0-1.2 eq) in anhydrous diethyl ether.
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Addition of Reducing Agent: Transfer the LiAlH₄ suspension to the dropping funnel and add it dropwise to the stirred solution of tricyclohexyltin chloride over 30-45 minutes. Maintain the internal temperature at 0 °C during the addition.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours to ensure the reaction goes to completion.[1]
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Quenching: Cool the reaction mixture back down to 0 °C with an ice-water bath. Quench the reaction by adding distilled water extremely slowly and carefully dropwise. An initial vigorous evolution of hydrogen gas will be observed. Continue adding water until the gas evolution ceases and a greyish-white precipitate of aluminum and lithium salts forms.
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Workup and Isolation:
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Filter the mixture through a pad of Celite or filter paper to remove the inorganic salts. Wash the filter cake with additional diethyl ether.
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Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
-
Purification: Purify the crude oil by vacuum distillation to afford tricyclohexyltin hydride as a pure, colorless oil.[5]
Visualizations: Mechanism and Workflow
To further clarify the process, the following diagrams created using the DOT language illustrate the core reaction mechanism and the experimental workflow.
Caption: Reaction mechanism for the reduction of tricyclohexyltin chloride.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. adichemistry.com [adichemistry.com]
- 3. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TRICYCLOHEXYLTIN HYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 6. JP3338130B2 - Preparation of trialkyltin hydride - Google Patents [patents.google.com]
- 7. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 8. US3355468A - Process for preparing tricyclohexyltin chloride - Google Patents [patents.google.com]
- 9. TRICYCLOHEXYLTIN HYDRIDE CAS#: 6056-50-4 [amp.chemicalbook.com]
